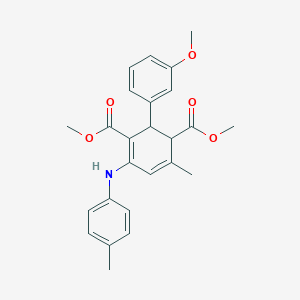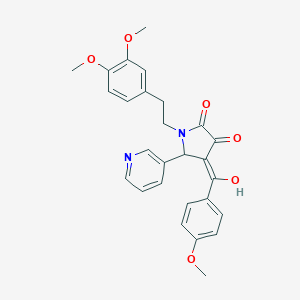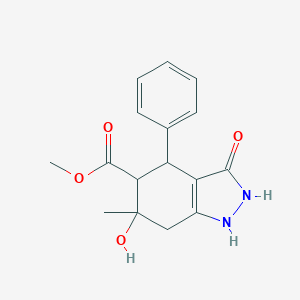![molecular formula C26H23FN2O5 B282375 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282375.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as "Compound X," is a synthetic compound with potential applications in scientific research. The compound has been synthesized using a specific method and has shown promising results in various studies. In
Mécanisme D'action
The mechanism of action of Compound X is not fully understood. However, studies have shown that it works by inhibiting specific enzymes and proteins in the body that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. It has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, Compound X has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a specific method. It has also shown promising results in various studies, making it a potential candidate for further research. However, there are also some limitations to using Compound X in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, it may have potential side effects that need to be further studied.
Orientations Futures
There are several future directions for the study of Compound X. One potential direction is to further explore its anti-cancer properties and its potential use in cancer treatment. Another direction is to study its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. The second step involves the reaction of 3,4-dimethoxyphenylacetyl chloride with 2-(pyridin-3-yl)ethanamine to form 1-(2-(3,4-dimethoxyphenyl)ethyl)pyridin-3-amine. The third step involves the reaction of 1-(2-(3,4-dimethoxyphenyl)ethyl)pyridin-3-amine with 4-fluorobenzoyl chloride to form 1-(2-(3,4-dimethoxyphenyl)ethyl)-4-(4-fluorobenzoyl)pyridin-3-amine. The final step involves the reaction of 1-(2-(3,4-dimethoxyphenyl)ethyl)-4-(4-fluorobenzoyl)pyridin-3-amine with ethyl acetoacetate to form 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
Compound X has been shown to have potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Additionally, Compound X has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C26H23FN2O5 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
(4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23FN2O5/c1-33-20-10-5-16(14-21(20)34-2)11-13-29-23(18-4-3-12-28-15-18)22(25(31)26(29)32)24(30)17-6-8-19(27)9-7-17/h3-10,12,14-15,23,30H,11,13H2,1-2H3/b24-22- |
Clé InChI |
VHTRVVAWBCURIG-GYHWCHFESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CCN2C(/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C2=O)C4=CN=CC=C4)OC |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CN=CC=C4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CN=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282292.png)
![4-acetyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282294.png)




![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282304.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282305.png)

![Isopropyl 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282307.png)


![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282314.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)